molecular formula C21H22N2O5S B2647445 6-ethyl 3-methyl 2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-13-6

6-ethyl 3-methyl 2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2647445
CAS No.: 864926-13-6
M. Wt: 414.48
InChI Key: IAEDEEFISRIJHG-MDZDMXLPSA-N
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Description

6-Ethyl 3-methyl 2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a structurally complex heterocyclic compound derived from the core scaffold of 4,5-dihydrothieno[2,3-c]pyridine. Its synthesis involves the condensation of 6-ethyl 3-methyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (CAS: 24237-51-2) with cinnamoyl derivatives, analogous to Schiff base formation protocols described in related studies . The cinnamamido substituent at the 2-position introduces a conjugated aromatic system, which may enhance biological activity or optoelectronic properties compared to simpler derivatives.

Properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-[[(E)-3-phenylprop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S/c1-3-28-21(26)23-12-11-15-16(13-23)29-19(18(15)20(25)27-2)22-17(24)10-9-14-7-5-4-6-8-14/h4-10H,3,11-13H2,1-2H3,(H,22,24)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEDEEFISRIJHG-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl 3-methyl 2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thieno[2,3-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminothiophene derivative and a β-ketoester under acidic conditions.

    Introduction of the Cinnamamido Group: This step involves the amidation of the intermediate with cinnamic acid or its derivatives, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

    Esterification: The final step includes esterification of the carboxylic acid groups with ethanol and methanol under acidic conditions to yield the ethyl and methyl esters, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for scale-up. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the cinnamamido group, potentially converting it to a more saturated amide.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of saturated amides.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking due to its aromatic and amido groups. These interactions can modulate the activity of the target protein, leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Flexibility: The 2-position is highly modifiable, allowing for diverse substituents (e.g., amino, Schiff bases, halogens) via condensation or halogenation .
  • Ester Group Impact : Bulkier ester groups (e.g., tert-butyl) improve crystallinity, as seen in X-ray studies of Schiff base derivatives , while smaller groups (methyl/ethyl) enhance solubility .

Physicochemical Properties

  • Melting Points: Derivatives with aromatic substituents (e.g., 3,4,5-trimethoxyphenylamino, 3d) exhibit higher melting points (76–78°C) compared to halogenated analogs (5d, yellow oil) . The cinnamamido group’s planar structure may further increase thermal stability.
  • Solubility : Methyl/ethyl esters (e.g., 3d) are soluble in polar aprotic solvents (DMSO, acetone), whereas tert-butyl derivatives require less polar solvents .

Biological Activity

The compound 6-ethyl 3-methyl 2-cinnamamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a derivative of thieno[2,3-c]pyridine and has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₉N₃O₄S
  • Molecular Weight : 357.42 g/mol

The biological activity of this compound is attributed to several mechanisms:

  • Antioxidant Activity : It has been shown to scavenge free radicals, thus reducing oxidative stress in cells.
  • Antimicrobial Properties : The compound exhibits activity against various bacterial strains and fungi, potentially through disruption of microbial cell membranes.
  • Anti-inflammatory Effects : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Anticancer Activity : Preliminary studies indicate that this compound can induce apoptosis in cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells.

Table 1: Biological Activities and Mechanisms

Biological ActivityMechanism of ActionReferences
AntioxidantFree radical scavengingGunia-Krzyżak et al., 2018
AntimicrobialCell membrane disruptionTeixeira et al., 2020
Anti-inflammatoryInhibition of COX and LOXPeperidou et al., 2017
AnticancerInduction of apoptosisImai et al., 2019

Case Studies

  • Antioxidant Activity Study :
    A study conducted by Gunia-Krzyżak et al. (2018) demonstrated that the compound effectively reduced oxidative stress markers in vitro. The study utilized DPPH radical scavenging assays to measure antioxidant capacity.
  • Antimicrobial Efficacy :
    Research by Teixeira et al. (2020) evaluated the antimicrobial properties against common pathogens. The compound showed significant inhibition against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Mechanism :
    Peperidou et al. (2017) reported that the compound inhibited the production of pro-inflammatory cytokines in LPS-stimulated macrophages, suggesting its potential in treating inflammatory diseases.
  • Anticancer Potential :
    In vitro studies by Imai et al. (2019) indicated that the compound induced apoptosis in MCF-7 and PC-3 cell lines through the activation of caspase pathways.

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